2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
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Overview
Description
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features an indene-1,3-dione core with a piperazine ring substituted with a 4-nitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione typically involves the reaction of indene-1,3-dione with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro-oxide derivatives, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .
Scientific Research Applications
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes, receptors, or other proteins. The nitrophenyl and piperazine moieties play a crucial role in its binding affinity and specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Nitrophenyl)piperazin-1-yl]ethanone
- 2-[1-[4-(4-Bromophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
- 2-[1-[4-(4-Chlorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Uniqueness
2-[1-[4-(4-Nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione is unique due to the presence of both the indene-1,3-dione core and the 4-nitrophenyl-piperazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)22-10-12-23(13-11-22)15-6-8-16(9-7-15)24(27)28/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIRMOZQRJAJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386347 |
Source
|
Record name | 2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-13-6 |
Source
|
Record name | 2-[1-[4-(4-nitrophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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